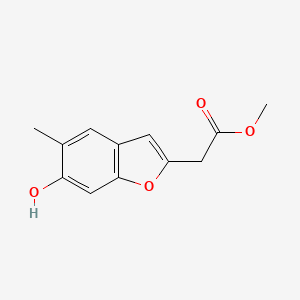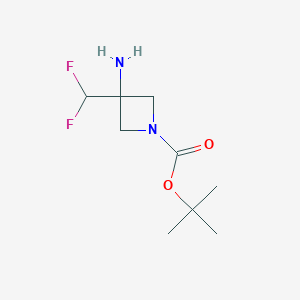![molecular formula C13H14N2O5S B15132189 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in numerous natural products and drugs, playing a crucial role in cell biology . This compound, like other indole derivatives, exhibits various biologically vital properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate involves several steps, typically starting with the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole core . The subsequent steps involve methylation and sulfonation to introduce the methoxy and methyl hydrogen sulfate groups, respectively. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce halogenated or nitrated indoles .
Applications De Recherche Scientifique
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and signal transduction pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant roles in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H14N2O5S |
|---|---|
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
1-methoxypyrido[2,3-b]indole;methyl hydrogen sulfate |
InChI |
InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4) |
Clé InChI |
UGTANKHURIUUEZ-UHFFFAOYSA-N |
SMILES canonique |
CON1C=CC=C2C1=NC3=CC=CC=C23.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



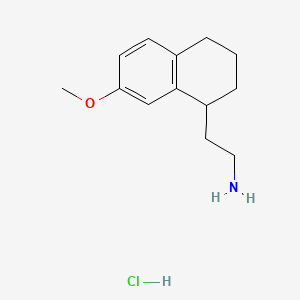
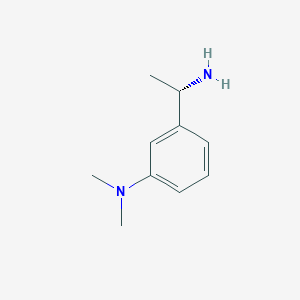

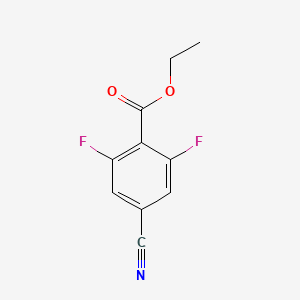
![[C1MIm]TfAc](/img/structure/B15132141.png)

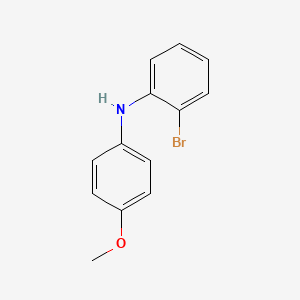
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)

